molecular formula C5H14N2 B1285297 Pentane-1,2-diamine CAS No. 52940-41-7

Pentane-1,2-diamine

Cat. No.: B1285297
CAS No.: 52940-41-7
M. Wt: 102.18 g/mol
InChI Key: LPGZAWSMGCIBOF-UHFFFAOYSA-N
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Description

Pentane-1,2-diamine is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoenzymatic Asymmetric Synthesis

Pentane-1,2-diamine has been used in the chemoenzymatic asymmetric synthesis of optically active fragments. A study by Ríos‐Lombardía et al. (2011) explored the synthesis of a novel family of prochiral pentane-1,5-diamines. These diamines were desymmetrized using lipase as a biocatalyst, leading to the production of optically active nitrogenated compounds, an important aspect in the field of chiral chemistry (Ríos‐Lombardía et al., 2011).

Coordination Chemistry

This compound plays a role in coordination chemistry, as evident from the work by Hambley et al. (1981). They analyzed the molecular structure of tetraammine{(±)-pentane-2,4-diamine)cobalt(III) dithionate, revealing insights into the conformational properties of coordination compounds (Hambley et al., 1981).

Schiff Base Ligands

In the research by Chattopadhyay et al. (2006), this compound was used to form unsymmetrical Schiff base ligands. The study provided the first evidence of positional isomerism in nickel(II) and copper(II) complexes with such ligands, expanding the understanding of coordination chemistry and ligand behavior (Chattopadhyay et al., 2006).

Chemical Modification and Cation Removal

Da Silva Filho et al. (2009) demonstrated the use of this compound in the chemical modification of cellulose, leading to efficient cation removal. This showcases its potential in applications related to environmental chemistry and waste treatment (Da Silva Filho et al., 2009).

Metal Complexes and Crystal Structures

Kwiatkowski et al. (1988) investigated the synthesis and properties of metal complexes involving this compound. Their work contributed to the understanding of the structural and magnetic properties of such complexes, relevant in fields like materials science and inorganic chemistry (Kwiatkowski et al., 1988).

Safety and Hazards

Pentane-1,2-diamine is classified as a dangerous substance. It has hazard statements H226 and H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures should be taken when handling this substance .

Properties

IUPAC Name

pentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGZAWSMGCIBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562431
Record name Pentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52940-41-7
Record name Pentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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